molecular formula C8H5ClN4O4S B13207963 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B13207963
M. Wt: 288.67 g/mol
InChI Key: BMUWASDFWIWQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group, a triazole ring, and a sulfonyl chloride group

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form the 1,2,3-triazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration of a phenyl ring, which involves the reaction of benzene with nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitrobenzene.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the triazole derivative with chlorosulfonic acid (HSO3Cl) to form the sulfonyl chloride group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2).

    Oxidation Reactions: The triazole ring can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols; conditions include the use of a base like triethylamine (Et3N) and solvents like dichloromethane (DCM).

    Reduction: Reagents like H2/Pd-C or SnCl2; conditions include the use of solvents like ethanol or methanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2); conditions include the use of solvents like water or acetic acid.

Scientific Research Applications

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its ability to react with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or modifying protein function. The nitrophenyl group may also contribute to its biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

    1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonamide:

    1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its combination of a nitrophenyl group, a triazole ring, and a highly reactive sulfonyl chloride group, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C8H5ClN4O4S

Molecular Weight

288.67 g/mol

IUPAC Name

1-(3-nitrophenyl)triazole-4-sulfonyl chloride

InChI

InChI=1S/C8H5ClN4O4S/c9-18(16,17)8-5-12(11-10-8)6-2-1-3-7(4-6)13(14)15/h1-5H

InChI Key

BMUWASDFWIWQRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.